3-(4-fluorobenzenesulfonyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}propanamide
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Overview
Description
3-(4-fluorobenzenesulfonyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}propanamide is a complex organic compound that features a combination of fluorobenzene, sulfonyl, naphthothiazole, and propanamide groups. This compound is part of the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Similar compounds have been shown to have antiproliferative activity against prostate cancer cell lines . This suggests that the compound might interact with targets involved in cell proliferation and growth, such as various enzymes and receptors.
Mode of Action
This could lead to changes in cellular processes such as cell growth and division .
Biochemical Pathways
Given its potential antiproliferative activity, it may affect pathways related to cell cycle regulation and apoptosis .
Result of Action
Based on its potential antiproliferative activity, it may lead to inhibition of cell growth and induction of cell death in certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzenesulfonyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}propanamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzenesulfonyl chloride with naphtho[2,1-d][1,3]thiazole-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzenesulfonyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene ring, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
3-(4-fluorobenzenesulfonyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
3-(4-fluorobenzenesulfonyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}propanamide is unique due to its combination of fluorobenzene, sulfonyl, and naphthothiazole groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3S2/c21-14-6-8-15(9-7-14)28(25,26)12-11-18(24)23-20-22-17-10-5-13-3-1-2-4-16(13)19(17)27-20/h1-10H,11-12H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHFXFHQNZDBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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